molecular formula C22H20N2O4 B5346190 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol

4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol

Cat. No. B5346190
M. Wt: 376.4 g/mol
InChI Key: SBVOOAOEAYENPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-323978 involves the formation of an imidazole ring, a common structural motif in many biologically active compounds . The synthetic route typically includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for WAY-323978 are not well-documented in the public domain. the synthesis of similar imidazole-based compounds often involves large-scale cyclization reactions using automated reactors and stringent quality control measures to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

WAY-323978 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: WAY-323978 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

WAY-323978 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to WAY-323978 include other imidazole-based molecules, such as:

Uniqueness

WAY-323978 is unique due to its specific structure and potent ATPase inhibitory activity. Compared to other imidazole-based compounds, it exhibits a higher specificity and potency in inhibiting ATPase, making it a valuable compound for research and potential therapeutic applications.

properties

IUPAC Name

4-[[2-(4-hydroxy-3-methoxyphenyl)benzimidazol-1-yl]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-27-20-11-14(7-9-18(20)25)13-24-17-6-4-3-5-16(17)23-22(24)15-8-10-19(26)21(12-15)28-2/h3-12,25-26H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVOOAOEAYENPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the molecular formula and weight of 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol?

A1: The molecular formula of the compound is C22H20N2O4, and its molecular weight is 376.4 g/mol [].

Q2: What are the key structural features of this compound?

A2: The molecule contains a benzimidazole ring system connected to two benzene rings. The dihedral angles between the benzimidazole and the benzene rings are 44.26° and 82.91°. Importantly, the structure exhibits intramolecular O—H⋯O hydrogen bonds [].

Q3: What makes 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl)-2-methoxyphenol useful for copper ion detection?

A3: This compound exhibits a unique fluorescence property. When excited, it emits light, and the intensity of this emitted light is dramatically reduced (quenched) specifically in the presence of copper ions (Cu2+) [].

Q4: How does this fluorescence quenching help determine the concentration of copper ions?

A4: The degree of fluorescence quenching is directly proportional to the concentration of copper ions present. By measuring the change in fluorescence intensity, researchers can accurately determine the copper ion concentration in a sample [].

Q5: What specific application has been explored for this compound in water analysis?

A5: Researchers have successfully used 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl)-2-methoxyphenol to determine the concentration of copper ions in tap water samples [].

Q6: How effective was this method for determining copper ion concentrations in tap water?

A6: The method demonstrated satisfactory recovery values (R%) and a relative standard deviation (RSD%) below 5.00% for both intraday and interday measurements, indicating its reliability and accuracy [].

Q7: What are the detection and quantification limits for copper ions using this compound?

A7: The detection limit is 0.28 µg/L, meaning it can detect very low concentrations of copper ions. The quantification limit is 0.84 µg/L, indicating the lowest concentration at which accurate quantitative measurements can be made [].

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